molecular formula C14H13NO B1312701 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone CAS No. 100866-13-5

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

Cat. No. B1312701
M. Wt: 211.26 g/mol
InChI Key: XUCKHEMSKSGZAI-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone is a synthetic organic compound belonging to the class of compounds known as pyridines. It is an aromatic heterocyclic compound composed of a pyridine ring fused to an ethanone moiety. The compound is also known as 4-tolylpyridine and has a molecular formula of C11H11NO. It is a colorless, crystalline solid that is soluble in most organic solvents and has a melting point of 73-74 °C.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study focused on the synthesis of a derivative compound, demonstrating significant antimicrobial activity. The research highlights the potential of such compounds in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Experimental and Theoretical Studies

Another study presented both experimental and theoretical investigations of a related compound, emphasizing its potential in material science and as a model for studying electronic properties (Ataol & Ekici, 2014).

Antibacterial and Plant Growth Regulatory Activities

Research on new 1H-1,2,4-triazole derivatives containing the pyridine moiety revealed some compounds exhibited antifungal and plant growth regulatory activities, indicating their potential in agriculture and pharmaceuticals (Liu et al., 2007).

Spectral and Structural Density Functional Theory

A study applied density functional theory to analyze the spectral and structural characteristics of similar compounds, offering insights into their chemical behavior and potential applications in catalysis (Abdel‐Rhman, Hassanian, & El-asmy, 2012).

Protective Group for Carboxylic Acids

Research on 2-(Pyridin-2-yl)ethanol, a related compound, as a protective group for carboxylic acids in polymer chemistry, underlines its utility in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).

properties

IUPAC Name

1-(4-methylphenyl)-2-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-2-4-13(5-3-11)14(16)10-12-6-8-15-9-7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCKHEMSKSGZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463725
Record name 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

CAS RN

100866-13-5
Record name 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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